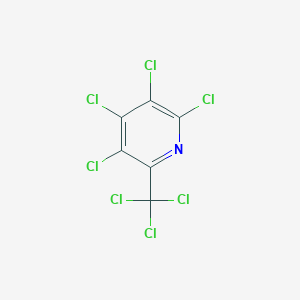









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:13])[Cl:12])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].ClCl>>[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8]
|


|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
|
|
Name
|
ferric chloride
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were charged to an electrically heated 250 ml glass batch chlorination reactor
|
|
Type
|
CUSTOM
|
|
Details
|
was sparged into the reactor through a bottom discharging sparger
|
|
Type
|
CUSTOM
|
|
Details
|
adjusted to 200° C
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:13])[Cl:12])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].ClCl>>[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][C:5]([Cl:10])=[C:6]([Cl:9])[C:7]=1[Cl:8].[Cl:1][C:2]1[C:3]([C:11]([Cl:14])([Cl:12])[Cl:13])=[N:4][CH:5]=[C:6]([Cl:9])[C:7]=1[Cl:8]
|


|
Name
|
mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
|
|
Name
|
ferric chloride
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were charged to an electrically heated 250 ml glass batch chlorination reactor
|
|
Type
|
CUSTOM
|
|
Details
|
was sparged into the reactor through a bottom discharging sparger
|
|
Type
|
CUSTOM
|
|
Details
|
adjusted to 200° C
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=C(C1Cl)Cl)Cl)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=C(C1Cl)Cl)C(Cl)(Cl)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |